Superior Biochemical Potency Against PAPD5 Compared to RG7834 and ARB-169451
In a head-to-head ATP depletion biochemical assay, AB-452 demonstrated more potent inhibition of the recombinant human PAPD5 enzyme compared to the structurally related DHQ analog RG7834. AB-452 inhibited PAPD5 with an IC50 of 94 nM, which is 1.8-fold more potent than the IC50 of 167 nM for RG7834. The diastereomer ARB-169451 was essentially inactive, with an IC50 of 27,000 nM [1].
| Evidence Dimension | Biochemical inhibition of PAPD5 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 94 nM |
| Comparator Or Baseline | RG7834: IC50 = 167 nM; ARB-169451: IC50 = 27,000 nM |
| Quantified Difference | AB-452 is 1.8-fold more potent than RG7834; AB-452 is 287-fold more potent than ARB-169451. |
| Conditions | ATP depletion biochemical assay using recombinant human PAPD5 protein |
Why This Matters
This superior biochemical potency against the primary target PAPD5 suggests that AB-452 may achieve effective target engagement at lower systemic exposures, potentially improving the therapeutic index.
- [1] Mueller, H., et al. (2021). Host Poly(A) Polymerases PAPD5 and PAPD7 Provide Two Layers of Protection That Ensure the Integrity and Stability of Hepatitis B Virus RNA. Journal of Virology, 95(18), e00574-21. View Source
